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Compound of Interest

Compound Name: 9-Phosphabicyclo[3.3.1]nonane

Cat. No.: B088094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth quantum chemical analysis of 9-
Phosphabicyclo[3.3.1]nonane, a rigid bicyclic phosphine ligand of significant interest in
coordination chemistry and catalysis. This document summarizes key structural parameters
derived from computational studies, outlines the methodologies for these analyses, and
presents logical workflows for performing such quantum chemical investigations.

Molecular Structure and Properties

9-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound with the chemical
formula CsH1sP.[1] Its rigid framework, composed of two fused six-membered rings, imparts
unique steric and electronic properties that are highly valuable in the design of catalysts and
functional materials.[2][3] The phosphorus atom at the bridgehead position provides a key site
for coordination with metal centers.

Physicochemical Properties

The fundamental properties of the parent 9-Phosphabicyclo[3.3.1]Jnonane molecule are
summarized in the table below.
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Property Value Source
Molecular Formula CsHisP [11[4115]
Molecular Weight 142.18 g/mol [1][4]

Monoisotopic Mass

142.091137476 Da

[4]115]

IUPAC Name

O-
phosphabicyclo[3.3.1]nonane

[4]

Canonical SMILES

C1CC2CCCC(C1)P2

[41(5]

InChlKey

QICMAIXWIAFFED-
UHFFFAOYSA-N

[4]1(5]

Computed Structural Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful

tools for determining the three-dimensional structure of molecules with high accuracy. The

following table presents selected computed geometric parameters for a derivative, 9-

phosphabicyclo[3.3.1]Jnonane-9-selenide, which provides insight into the geometry of the

parent molecule.

Parameter Value
Bond Lengths (A)

P=Se 2.1155(5)
Bond Angles ( °)

Se-P-CAr 113.08(6)
Torsional Angles ( °)

Se-P-Cqg-Cq 55.70(2)

Data obtained from crystallographic and DFT studies of 9-phosphabicyclo[3.3.1]Jnonane

derivatives.
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Computational Methodology

The quantum chemical analysis of 9-Phosphabicyclo[3.3.1]Jnonane and its derivatives
typically involves geometry optimization and subsequent calculation of various molecular
properties using DFT.

Density Functional Theory (DFT) Calculations

A common and robust methodology for the quantum chemical analysis of phosphine ligands
and their metal complexes involves the use of DFT.

Protocol for DFT-based Geometry Optimization and Property Calculation:

e Initial Structure Input: A starting 3D structure of 9-Phosphabicyclo[3.3.1]Jnonane is
generated using molecular modeling software.

e Choice of Functional and Basis Set: The selection of an appropriate functional and basis set
is crucial for obtaining accurate results. A widely used combination for systems containing
transition metals and main group elements is:

o Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

o Basis Set: 6-311++G(d,p) for non-metallic atoms (H, C, N, O, P) and LanL2DZ for any
metal centers.[6][7]

o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation. This process involves iteratively calculating the forces on each atom and
adjusting their positions until a minimum on the potential energy surface is reached.

» Frequency Calculations: To confirm that the optimized structure corresponds to a true
minimum (and not a saddle point), vibrational frequency calculations are performed. The
absence of imaginary frequencies indicates a stable structure.

e Property Calculations: Once the optimized geometry is obtained, various electronic and
spectroscopic properties can be calculated, including:

o Frontier Molecular Orbitals (HOMO, LUMO) and their energy gap.
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[e]

Molecular Electrostatic Potential (MEP).

NMR chemical shifts.

o

[¢]

Vibrational frequencies (for comparison with experimental IR and Raman spectra).

[¢]

Bonding analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM).[6]
[7]

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows and
logical relationships in the quantum chemical analysis of 9-Phosphabicyclo[3.3.1]Jnonane.
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Computational Workflow
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Final Results
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A typical workflow for quantum chemical analysis.
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Logical relationship between computational parameters and accuracy.

Conclusion

The quantum chemical analysis of 9-Phosphabicyclo[3.3.1]nonane provides invaluable
insights into its structural and electronic properties, which are crucial for its application in
catalysis and materials science. The methodologies outlined in this guide, particularly DFT
calculations, offer a reliable framework for researchers to investigate this and related
phosphine ligands. The interplay between computational parameters and the accuracy of the
results underscores the importance of careful methodological selection in obtaining meaningful
and predictive data. Further research in this area will continue to benefit from the synergy
between experimental and computational approaches, leading to the rational design of novel
catalysts and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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